The Technical Utility of 2-Methyl-4-nitrobenzonitrile: A Guide for Researchers
The Technical Utility of 2-Methyl-4-nitrobenzonitrile: A Guide for Researchers
For Immediate Release
A Comprehensive Overview of 2-Methyl-4-nitrobenzonitrile for Scientific and Drug Development Professionals
This technical guide delves into the chemical properties, synthesis, and primary applications of 2-Methyl-4-nitrobenzonitrile (CAS No: 89001-53-6), a key chemical intermediate. This document serves as a resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties and Specifications
2-Methyl-4-nitrobenzonitrile is a solid crystalline powder, appearing as a white to light yellow or light orange substance.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Citations |
| CAS Number | 89001-53-6 | [2][3] |
| Molecular Formula | C8H6N2O2 | [2][3] |
| Molecular Weight | 162.15 g/mol | [2][3] |
| Melting Point | 100-103 °C | [2][4] |
| Purity (Typical) | >98.0% (by Gas Chromatography) | [1] |
| Appearance | White to Light yellow to Light orange powder/crystal | [1] |
Primary Applications and Uses
The principal utility of 2-Methyl-4-nitrobenzonitrile lies in its role as a crucial intermediate in organic synthesis. Its applications are pivotal in the pharmaceutical and chemical industries.
Keystone in Pharmaceutical Synthesis
The most significant application of 2-Methyl-4-nitrobenzonitrile is as a precursor in the synthesis of 2-methyl-4-nitrobenzoic acid.[5][6] This downstream product is an essential building block for various active pharmaceutical ingredients (APIs). Notably, 2-methyl-4-nitrobenzoic acid is a key intermediate in the production of Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like heart failure and cirrhosis.[6]
Furthermore, research indicates the utility of 2-methyl-4-nitrobenzoic acid in the development of novel anti-inflammatory and analgesic drugs, as well as potential anti-cancer agents, such as Raf kinase inhibitors.[7]
Intermediate in Dye and Pigment Manufacturing
Due to its stable aromatic structure and reactive functional groups, 2-Methyl-4-nitrobenzonitrile is also employed in the synthesis of dyes and pigments.[8] Its chemical properties allow for the creation of vibrant and stable colorants for various industrial applications.
Role in General Organic Synthesis
The presence of both nitro (-NO₂) and nitrile (-CN) functional groups makes 2-Methyl-4-nitrobenzonitrile a versatile reagent in organic synthesis, particularly in reactions involving nucleophilic substitution and reduction.[8]
Chemical Synthesis and Reactions
The synthesis of 2-Methyl-4-nitrobenzonitrile and its subsequent conversion to its primary derivative, 2-methyl-4-nitrobenzoic acid, are fundamental processes for its application.
Synthesis of 2-Methyl-4-nitrobenzonitrile
The industrial synthesis of 2-Methyl-4-nitrobenzonitrile is typically achieved through a Sandmeyer reaction, starting from 2-methyl-4-nitroaniline.[5] This process involves two main stages: diazotization of the primary aromatic amine, followed by cyanation.
Caption: Synthesis workflow for 2-Methyl-4-nitrobenzonitrile.
Hydrolysis to 2-Methyl-4-nitrobenzoic Acid
The nitrile group of 2-Methyl-4-nitrobenzonitrile can be hydrolyzed to a carboxylic acid, yielding 2-methyl-4-nitrobenzoic acid. This reaction can be performed under acidic or basic conditions. Common methods include using hydrochloric acid, a hydrogen peroxide-sodium hydroxide system, or a two-step process with sulfuric and hydrochloric acids.[5]
Caption: Hydrolysis and subsequent application workflow.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of 2-Methyl-4-nitrobenzonitrile. The following are representative protocols adapted from standard organic synthesis methodologies.
Protocol for the Synthesis of 2-Methyl-4-nitrobenzonitrile (via Sandmeyer Reaction)
This protocol is based on the well-established Sandmeyer reaction for converting aromatic amines to nitriles.[9]
Materials:
-
2-methyl-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
-
Deionized Water
-
Toluene
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1 mole of 2-methyl-4-nitroaniline in a mixture of 2.5 moles of concentrated HCl and 250 mL of water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of 1.05 moles of sodium nitrite in 100 mL of water, keeping the temperature below 5 °C. The addition should take approximately 30-45 minutes.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate large flask, prepare a solution of copper(I) cyanide by dissolving 1.25 moles of CuCN and 1.5 moles of NaCN in 500 mL of water. Warm the solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The crude product will often separate as a solid.
-
Extract the mixture with toluene.
-
Wash the organic layer with dilute sodium hydroxide solution and then with water.
-
Dry the toluene layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to yield the crude 2-Methyl-4-nitrobenzonitrile.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the purified product.
-
Protocol for the Hydrolysis of 2-Methyl-4-nitrobenzonitrile
This protocol outlines the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.[10]
Materials:
-
2-Methyl-4-nitrobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add 1 mole of 2-Methyl-4-nitrobenzonitrile to a mixture of 200 mL of water and 200 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 120-130 °C) with stirring.
-
-
Hydrolysis:
-
Maintain the reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture onto a sufficient amount of crushed ice with stirring.
-
The product, 2-methyl-4-nitrobenzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent, such as aqueous ethanol.
-
Safety and Handling
2-Methyl-4-nitrobenzonitrile should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. labproinc.com [labproinc.com]
- 2. 2-メチル-4-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 89001-53-6 | 2-Methyl-4-nitro-benzonitrile - Synblock [synblock.com]
- 4. 2-METHYL-4-NITROBENZONITRILE 98 | 89001-53-6 [chemicalbook.com]
- 5. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Methyl-4-Nitrobenzonitrile [myskinrecipes.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]









